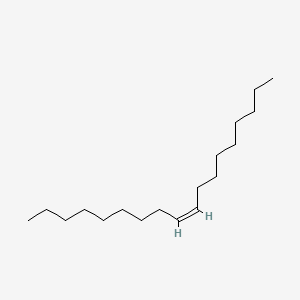
cis-9-Octadecene
Vue d'ensemble
Description
Cis-octadec-9-ene is an octadec-9-ene.
Applications De Recherche Scientifique
Biochemical Applications
1.1 Lipid Metabolism Studies
Cis-9-Octadecene plays a crucial role in lipid metabolism studies due to its influence on cholesterol transport and metabolism. Research indicates that cis-9-Octadecenoic acid enhances low-density lipoprotein receptor activity in the liver, which is vital for regulating cholesterol levels in the bloodstream. A study demonstrated that hamsters fed with cis-9-Octadecenoic acid exhibited increased hepatic receptor activity and reduced levels of low-density lipoprotein cholesterol compared to those fed trans-9-octadecenoic acid . This finding highlights the compound's potential as a dietary supplement for managing cholesterol levels.
1.2 Cancer Research
Recent studies have explored the anticancer properties of compounds derived from this compound. For instance, derivatives of indole containing this compound have shown promise as potential anticancer agents by modulating various cellular mechanisms involved in cancer progression . The ability of these compounds to alter liposolubility enhances their pharmacological effects, making them suitable candidates for drug development.
Industrial Applications
2.1 Polymer Production
This compound is utilized in the production of various polymers and surfactants. Its unsaturated nature allows it to participate in polymerization reactions, leading to the formation of complex materials with diverse applications in industries such as cosmetics and coatings. The compound's ability to form copolymers enhances the physical properties of materials, making them more versatile for industrial use.
2.2 Lubricants and Greases
Due to its hydrophobic nature and thermal stability, this compound is also employed in formulating lubricants and greases. These products benefit from the compound's low volatility and high viscosity index, which are essential for maintaining performance under varying temperature conditions.
Recent Research Findings
3.1 Configurational Studies
Recent computational studies have examined the configurational entropy of this compound using both atomic-level and coarse-grained models. These studies provide insights into the molecular dynamics and thermodynamic properties of the compound, which are critical for understanding its behavior in biological systems .
3.2 Green Chemistry Approaches
Innovative green chemistry methods have been developed for synthesizing derivatives of this compound that are less toxic and more environmentally friendly compared to traditional synthetic routes. These methods focus on maximizing yield while minimizing waste, aligning with sustainable practices in chemical manufacturing .
Summary Table of Applications
Propriétés
Formule moléculaire |
C18H36 |
|---|---|
Poids moléculaire |
252.5 g/mol |
Nom IUPAC |
(Z)-octadec-9-ene |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3/b18-17- |
Clé InChI |
HSNQNPCNYIJJHT-ZCXUNETKSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













